Adenosine 5'-diphosphate (sodium salt) is a nucleotide that plays a crucial role in cellular energy transfer and metabolism. It is a derivative of adenosine triphosphate, which is the primary energy carrier in cells. The sodium salt form of adenosine 5'-diphosphate is commonly used in biochemical research and applications.
Adenosine 5'-diphosphate (sodium salt) can be sourced from various suppliers, including Sigma-Aldrich and Cayman Chemical, where it is available for laboratory use. It is typically derived from natural sources or synthesized chemically.
This compound belongs to the class of nucleotides, specifically categorized under nucleoside diphosphates. It is often classified based on its biological function as a signaling molecule and its role in energy metabolism.
Adenosine 5'-diphosphate (sodium salt) can be synthesized through several methods:
The enzymatic synthesis typically employs kinases that facilitate the transfer of phosphate groups, while chemical synthesis may require controlled conditions to ensure purity and yield.
The molecular formula for adenosine 5'-diphosphate (sodium salt) is with two sodium ions associated with it. Its structure includes:
Adenosine 5'-diphosphate undergoes several important biochemical reactions:
These reactions are critical for energy metabolism and signaling pathways within cells, particularly in muscle contraction and neurotransmission.
Adenosine 5'-diphosphate functions primarily as a signaling molecule in various physiological processes. Upon release from platelets during clot formation, it binds to P2Y receptors on other platelets, leading to:
This mechanism is essential in hemostasis and thrombosis, demonstrating its significance in cardiovascular health.
Adenosine 5'-diphosphate (sodium salt) has numerous scientific applications:
ADP functions as a potent platelet agonist secreted from platelet dense granules during vascular injury. The sodium salt formulation maintains the biological activity of ADP while providing enhanced stability for experimental studies. Platelet activation requires the coordinated signaling through two distinct P2Y receptor subtypes: P2Y₁ and P2Y₁₂. These receptors respond to ADP-Na through complementary mechanisms that collectively trigger thrombus formation. The importance of this pathway is demonstrated by the clinical effectiveness of P2Y₁₂ inhibitors like clopidogrel in preventing thrombotic events [4] [8].
The initiation phase of platelet aggregation is mediated primarily through P2Y₁ receptors, which trigger rapid calcium mobilization and shape change in response to ADP-Na binding. This initial activation is followed by a stabilization and amplification phase driven by P2Y₁₂ receptor engagement. P2Y₁₂ signaling induces sustained platelet aggregation and granule secretion through inhibition of adenylate cyclase [5].
The complementary functions of these receptors create a synergistic signaling system:
Pharmacological disruption of either receptor pathway significantly impairs thrombus formation. P2Y₁ antagonists block initial platelet shape change, while P2Y₁₂ inhibitors prevent sustained aggregation and the amplification of responses to other agonists like thrombin and collagen [4] [5] [8].
Table 1: P2Y Receptor Characteristics in Platelet Activation
Receptor | G-Protein Coupling | Primary Functions | Effect of Inhibition |
---|---|---|---|
P2Y₁ | Gq | Shape change, calcium mobilization, initiation of aggregation | Blocks initial aggregation |
P2Y₁₂ | Gi | Adenylate cyclase inhibition, granule secretion, sustained aggregation | Prevents amplification of aggregation |
P2X₁ | Ligand-gated ion channel | Calcium influx, shape change modulation | Minor effect on ADP response |
ADP-Na binding to P2Y₁ receptors activates phospholipase C (PLC) via Gq proteins, leading to inositol triphosphate (IP₃)-mediated calcium release from dense tubular systems. This calcium surge (typically reaching 200-500 nM) triggers myosin light chain kinase activation and subsequent cytoskeletal reorganization essential for platelet shape change [4].
Concurrently, P2Y₁₂ receptor stimulation inhibits adenylyl cyclase through Gi proteins, reducing intracellular cAMP levels by approximately 70%. This cAMP suppression creates a permissive environment for platelet activation by:
The integrated signaling results in glycoprotein IIb/IIIa activation and fibrinogen binding, enabling stable platelet aggregation. The potentiation between these pathways explains why dual receptor blockade provides superior antiplatelet effects compared to targeting either receptor alone [5] [8].
Beyond platelets, ADP-Na modulates physiological processes in various tissues through differential P2 receptor expression:
Neuronal Systems: In the central nervous system, ADP-Na influences neurotransmission through P2Y receptors on neurons and glia. Research indicates ADP concentrations of 19 μM provide neuroprotection against oxidative damage in cortical neurons, potentially through modulation of calcium signaling pathways. Additionally, ADP regulates acetylcholine secretion at neuromuscular junctions via presynaptic P2Y receptors [7] [9].
Hepatic Function: Hepatic stellate cells express P2Y receptors responsive to ADP, where signaling activates the Wnt/β-catenin pathway. This pathway contributes to liver fibrosis progression through enhanced stellate cell proliferation and extracellular matrix production [7].
Immune Regulation: Monocytes and macrophages respond to ADP with cytokine production alterations. The sodium salt formulation has been particularly valuable in studying these pathways due to its enhanced stability in culture media compared to uncomplexed ADP [4] [7].
Mitochondrial Function: As a precursor in ATP synthesis, ADP-Na serves as a critical regulator of oxidative phosphorylation. Studies using the sodium salt formulation demonstrate that ADP availability directly controls respiration rates in mitochondrial stress tests, with optimal concentrations ranging from 1-5 mM depending on tissue type [2] [4].
The biological activity of ADP-Na is dynamically regulated by ectonucleotidases on cell surfaces. CD39 (ecto-ADPase) rapidly hydrolyzes ADP to AMP, which is subsequently converted to adenosine by CD73 (ecto-5'-nucleotidase). This conversion creates a crucial regulatory switch in purinergic signaling [1] [4].
The adenosine produced through this pathway activates P1 adenosine receptors (particularly A₂A) that elevate intracellular cAMP by 3-5 fold. This cAMP increase opposes platelet activation pathways initiated by ADP:
Table 2: Adenosine 5'-Diphosphate Sodium Salt Variants in Research
Product Code | Purity | Source | Applications in Research | Storage Conditions |
---|---|---|---|---|
A2754 | ≥95% (HPLC) | Bacterial | Platelet aggregation studies, mito stress tests | -20°C dry |
B2017814 | Biotechnology grade | Synthetic | Biochemical applications, protein synthesis studies | -20°C dry |
HY-W010791 | ≥98.0% | Synthetic | Receptor binding studies, purinergic signaling | -20°C sealed, away from moisture and light |
Therapeutic implications: This enzymatic pathway provides negative feedback on platelet activation, suggesting that enhancing ecto-ADPase activity could represent a novel antithrombotic strategy. Research using ADP-Na demonstrates that CD73 inhibition prolongs platelet responsiveness to ADP, while CD73 overexpression accelerates signal termination [1] [4] [7].
Metabolic significance: In macrophages, the conversion of ADP-Na to adenosine regulates inflammatory responses. Studies show that Leishmania parasites exploit this pathway by increasing CD73 expression to enhance adenosine production, which suppresses macrophage microbicidal activity [7].
Cancer progression: Tumor microenvironments often exhibit elevated CD39/CD73 activity. Research using ADP-Na as a substrate demonstrates that the resulting adenosine suppresses antitumor immunity through A₂A receptor activation on immune cells [7].
Table 3: Research Applications of ADP Sodium Salt
Research Area | Application Example | Typical Concentrations Used |
---|---|---|
Platelet Studies | Platelet aggregation assays | 2-20 μM |
Metabolic Research | Mitochondrial function tests | 1-5 mM |
Neuroscience | Neuroprotection studies | 10-100 μM |
Immunology | Macrophage activation studies | 5-50 μM |
Cancer Research | Tumor microenvironment modulation | 10-200 μM |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7